Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a 4-methoxyphenyl-substituted acetamido group at the 2-position and an ethyl ester at the 3-position. Its structural framework allows for diverse functionalization, enabling comparisons with analogs bearing variations in substituents, synthetic routes, and bioactivity profiles .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methoxyanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-26-20(24)18-15-6-4-5-7-16(15)27-19(18)22-17(23)12-21-13-8-10-14(25-2)11-9-13/h8-11,21H,3-7,12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOHGMXOQVTFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CNC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((4-methoxyphenyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research. This article delves into its biological activity, including its antitumor effects and mechanisms of action based on various studies.
Chemical Structure and Properties
- Molecular Formula : C20H24N2O4S
- Molecular Weight : 388.48 g/mol
- IUPAC Name : Ethyl 2-[[2-(4-methoxyanilino)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. The following table summarizes the findings related to its cytotoxic effects on various cancer cell lines:
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis and necrosis | |
| Other lines | 52.9 - 95.9 | Cytotoxic activity |
- Induction of Apoptosis : In vitro studies demonstrated that this compound effectively induces apoptosis in MCF-7 breast cancer cells. The treatment led to a significant reduction in cell viability (26.86%) and increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations .
- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound causes G2/M-phase arrest and S-phase arrest in the cell cycle, suggesting interference with cell division processes .
- Autophagy Assessment : The compound did not significantly induce autophagic cell death but rather inhibited it, reinforcing its role as an antiproliferative agent through apoptosis and necrosis .
Study on MCF-7 Cells
In a detailed study involving MCF-7 cells:
- Apoptosis Induction : The compound's IC50 was determined to be 23.2 µM after 48 hours of treatment.
- Flow Cytometry Results : The study showed a notable increase in early and late apoptotic cells compared to untreated controls .
Comparative Analysis
A comparative analysis with other compounds indicated that those with similar structural features exhibited varying degrees of cytotoxicity. For instance:
Comparison with Similar Compounds
Structural Variations
The core structure of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is shared among analogs, with differences arising in the substituents at the 2-position acetamido group:
Key Observations :
- The 4-methoxyphenyl group in the target compound offers enhanced electron density compared to electron-withdrawing groups (e.g., -F, -CN), influencing binding affinity in enzymatic assays .
Physical and Spectroscopic Data
Notes:
- The 4-methoxyphenyl group in the target compound introduces distinct $^1$H NMR signals (e.g., OCH3 at δ 3.97) compared to electron-withdrawing substituents (e.g., -CN at δ ~8.25) .
- Melting points correlate with crystallinity; bulky groups (e.g., benzylpiperazine) lower melting points due to reduced packing efficiency .
Inference for Target Compound :
- The 4-methoxyphenyl group may enhance antioxidant activity via radical stabilization, similar to phenolic analogs .
Q & A
Q. Key Reaction Conditions :
- Temperature: 0–70°C (prevents side reactions)
- Solvents: DMF, DMSO, or ethanol (enhance solubility of intermediates) .
Basic: Which analytical techniques confirm the compound’s structural identity and purity?
- 1H/13C NMR : Assigns protons and carbons (e.g., ethyl ester peaks at δ ~4.2 ppm, aromatic protons at δ ~6.8–7.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ via ESI-MS) .
- HPLC : Quantifies purity (>95% typical for bioactive studies) .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction rates for amide coupling compared to ethanol .
- Catalyst Use : Piperidine/acetic acid in Knoevenagel condensations increases yield by 20–30% .
- Temperature Control : Lower temperatures (0–25°C) reduce side products during cyclization steps .
Q. Example Optimization Table :
| Step | Parameter | Improvement Strategy | Evidence |
|---|---|---|---|
| Gewald Reaction | Solvent | Replace ethanol with DMF | |
| Amide Coupling | Catalyst | Add DMAP | |
| Purification | Method | Gradient HPLC (MeCN/H₂O) |
Advanced: How to resolve contradictions in reported biological activity data?
- Structural-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituents on the phenyl ring or thiophene core) to isolate bioactive motifs. For example:
- 4-Methoxyphenyl : Enhances anti-inflammatory activity vs. 4-chlorophenyl (reduced solubility) .
- Tetrahydrobenzo[b]thiophene Core : Improves binding to kinase targets vs. non-cyclized analogs .
- Assay Validation : Replicate studies under standardized conditions (e.g., cell line, concentration) to minimize variability .
Basic: What solvents and reagents are critical for its synthesis?
- Solvents :
- Reagents :
Advanced: How does the tetrahydrobenzo[b]thiophene core influence bioactivity?
- Conformational Rigidity : The saturated cyclohexane ring enforces planar geometry, enhancing binding to enzymes (e.g., COX-2) .
- Electron Density : The thiophene sulfur participates in H-bonding with biological targets, increasing affinity .
Q. Comparison with Analog Cores :
| Core Structure | Bioactivity (IC₅₀) | Evidence |
|---|---|---|
| Tetrahydrobenzo[b]thiophene | 12 µM (COX-2) | |
| Benzofuran | 45 µM (COX-2) |
Advanced: What methodological approaches identify and quantify synthetic byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
